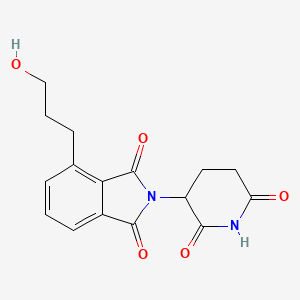![molecular formula C75H131NP2Si4 B14768987 iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
iPrN[P(C6H4-p-Si(nBu)3)2]2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound iPrN[P(C6H4-p-Si(nBu)3)2]2 is a bis(phosphine) ligand where the aryl groups are substituted with bulky tributylsilyl groups. This compound is known for its application in catalysis, particularly in the field of ethylene tetramerization, which is a process used to produce 1-octene, a valuable comonomer in the production of polyolefins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iPrN[P(C6H4-p-Si(nBu)3)2]2 involves several steps:
Preparation of 1-bromo-4-lithiobenzene: 1,4-Dibromobenzene is treated with n-butyllithium in tetrahydrofuran at -78°C to generate 1-bromo-4-lithiobenzene.
Formation of 1-bromo-4-(tributylsilyl)benzene: The 1-bromo-4-lithiobenzene is then reacted with tributylsilyl chloride to obtain 1-bromo-4-(tributylsilyl)benzene.
Coupling with diphosphine: The resulting compound is coupled with diphosphine to form this compound.
Industrial Production Methods
For industrial-scale production, the synthesis is scaled up to a 10-gram scale, ensuring that the reaction conditions are optimized for higher yields and cost-effectiveness. The use of inexpensive reagents like triisobutylaluminum instead of modified methylaluminoxane helps in reducing the overall production cost .
化学反応の分析
Types of Reactions
iPrN[P(C6H4-p-Si(nBu)3)2]2 undergoes various types of reactions, including:
Coordination with metal centers: This compound forms complexes with metals like chromium, which are used in catalytic processes.
Substitution reactions: The bulky tributylsilyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Triisobutylaluminum: Used as a co-catalyst in the formation of chromium complexes.
Chromium chloride: Reacts with this compound to form active catalytic species.
Major Products
科学的研究の応用
iPrN[P(C6H4-p-Si(nBu)3)2]2 has several applications in scientific research:
作用機序
The mechanism by which iPrN[P(C6H4-p-Si(nBu)3)2]2 exerts its effects involves:
Coordination with metal centers: The compound coordinates with chromium centers to form active catalytic species.
Prevention of inactive species formation: The bulky tributylsilyl groups prevent the formation of inactive species, ensuring high catalytic activity.
Catalytic cycle: The catalytic cycle involves the formation and breaking of bonds between ethylene molecules, leading to the selective production of 1-octene.
類似化合物との比較
Similar Compounds
- iPrN[P(C6H4-p-Si(1-hexyl)3)2]2
- iPrN[P(C6H4-p-Si(1-octyl)3)2]2
- iPrN[P(C6H4-p-Si(2-ethylhexyl)3)2]2
- iPrN[P(C6H4-p-Si(3,7-dimethyloctyl)3)2]2
Uniqueness
The uniqueness of iPrN[P(C6H4-p-Si(nBu)3)2]2 lies in its bulky tributylsilyl groups, which play a crucial role in preventing the formation of inactive species and ensuring high catalytic activity. This makes it a highly effective ligand for catalytic processes compared to its analogs .
特性
分子式 |
C75H131NP2Si4 |
|---|---|
分子量 |
1221.1 g/mol |
IUPAC名 |
N,N-bis[bis(4-tributylsilylphenyl)phosphanyl]propan-2-amine |
InChI |
InChI=1S/C75H131NP2Si4/c1-15-27-55-79(56-28-16-2,57-29-17-3)72-47-39-68(40-48-72)77(69-41-49-73(50-42-69)80(58-30-18-4,59-31-19-5)60-32-20-6)76(67(13)14)78(70-43-51-74(52-44-70)81(61-33-21-7,62-34-22-8)63-35-23-9)71-45-53-75(54-46-71)82(64-36-24-10,65-37-25-11)66-38-26-12/h39-54,67H,15-38,55-66H2,1-14H3 |
InChIキー |
KVMWKOXUXIWLFO-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](CCCC)(CCCC)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](CCCC)(CCCC)CCCC)N(C(C)C)P(C3=CC=C(C=C3)[Si](CCCC)(CCCC)CCCC)C4=CC=C(C=C4)[Si](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



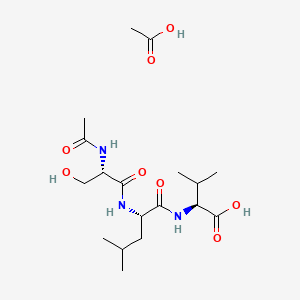
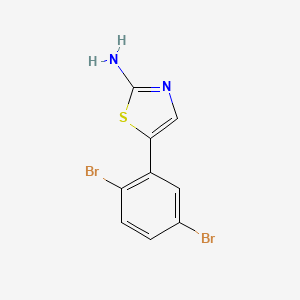
![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
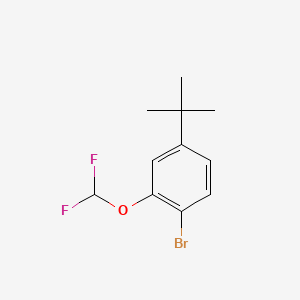

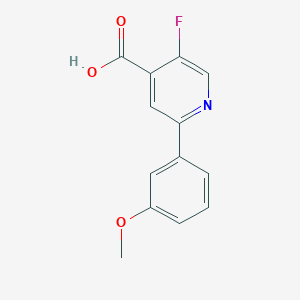
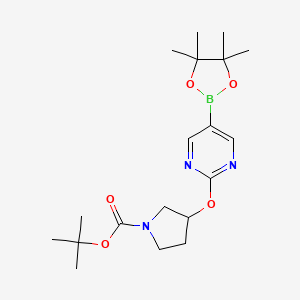
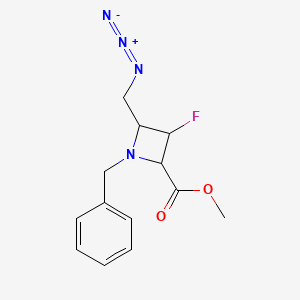
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)


